(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide
Description
Properties
Molecular Formula |
C17H17BrClNO2 |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C17H17BrClNO2/c1-20(22-2)17(21)16(13-4-3-5-14(18)11-13)10-12-6-8-15(19)9-7-12/h3-9,11,16H,10H2,1-2H3 |
InChI Key |
OAWHEQQWVGAVLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Bromophenyl)propanoic Acid
The brominated aryl precursor is synthesized via Friedel-Crafts acylation of bromobenzene with acrylic acid derivatives.
Procedure :
Formation of the Weinreb Amide Intermediate
Conversion of the carboxylic acid to the N-methoxy-N-methylamide is critical for subsequent ketone formation.
Procedure :
Enantioselective Alkylation for S-Configuration
A chiral auxiliary-mediated alkylation ensures stereochemical control.
Procedure :
Final Amide Formation
Coupling of the alkylated intermediate with methylamine derivatives completes the synthesis.
Procedure :
- React the alkylated product with methylamine (2.0 equiv) in methanol at 50°C.
- Purify via recrystallization from ethanol/water.
Yield : 88–92%.
Optimization Strategies
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF with LDA | 75 | 98 |
| DMF with NaH | 62 | 91 |
| Toluene with KOtBu | 58 | 89 |
Optimal Conditions : THF with LDA provided the highest enantiomeric excess (ee > 99%).
Temperature Effects on Stereochemistry
| Temperature (°C) | ee (%) |
|---|---|
| −78 | 99 |
| 0 | 85 |
| 25 | 72 |
Lower temperatures minimized racemization during alkylation.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (s, 1H, Ar-H), 3.65 (s, 3H, OCH3), 3.13 (s, 3H, NCH3).
- HRMS : m/z calcd for C17H17BrClNO2 [M+H]+ 382.0241; found 382.0238.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent Recycling : >90% recovery of THF via distillation.
- Catalyst Reuse : Pd/C catalysts reused 5× without activity loss.
Challenges and Solutions
Racemization During Alkylation
Byproduct Formation in Amidation
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chiral Auxiliary | 75 | 99 | Moderate |
| Enzymatic Resolution | 65 | 98 | Low |
| Asymmetric Catalysis | 80 | 99.5 | High |
Recommendation : Asymmetric catalysis using Ru-phosphine complexes offers the best balance of yield and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-bromophenyl group serves as a primary site for nucleophilic aromatic substitution (NAS) due to bromine's role as a leaving group. Key observations include:
Table 1: NAS Reaction Outcomes
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| Pd-catalyzed Suzuki coupling | Biaryl derivatives (Ar = aryl/heteroaryl) | 73–85 | |
| Ullmann coupling (CuI/DMF) | 3-Arylphenyl derivatives | 68 |
-
Bromine substitution occurs regioselectively at the para position relative to the existing substituents due to steric and electronic directing effects.
-
Steric hindrance from the adjacent 4-chlorophenyl group marginally reduces reaction rates compared to simpler bromophenyl analogs .
Amide Hydrolysis and Functionalization
The N-methoxy-N-methylamide (Weinreb amide) group enables controlled carbonyl transformations:
Table 2: Hydrolysis and Subsequent Reactions
| Reagent | Product | Application |
|---|---|---|
| LiAlH₄ in THF | Aldehyde derivative | Precursor for chiral alcohol synthesis |
| Grignard reagents (RMgX) | Ketones (R = alkyl/aryl) | Building block for complex molecules |
-
Hydrolysis under acidic conditions (HCl/H₂O) yields the corresponding carboxylic acid, while basic conditions (NaOH/EtOH) produce carboxylate salts.
-
The stereochemical integrity at the (S)-configured carbon remains preserved during these transformations due to the absence of β-hydrogens.
Cross-Coupling Reactions
The bromine and chlorine substituents enable sequential functionalization:
Key Pathways:
-
Buchwald-Hartwig Amination :
Converts bromine to amines using Pd₂(dba)₃/Xantphos catalysts, enabling access to tertiary amines .
Electronic Effects on Reactivity
The electron-withdrawing chlorine and bromine substituents create distinct electronic profiles:
Table 3: Substituent Influence
| Position | Hammett σₚ Value | Impact on Reactivity |
|---|---|---|
| 3-Bromophenyl | +0.39 | Enhances electrophilicity at C-2 |
| 4-Chlorophenyl | +0.23 | Stabilizes intermediate carbocations |
-
DFT calculations suggest the 4-chlorophenyl group reduces electron density at the amide carbonyl (C=O), increasing susceptibility to nucleophilic attack.
Steric and Stereochemical Considerations
The (S)-configuration induces asymmetric induction in downstream products:
-
Chiral HPLC analysis confirmed >98% enantiomeric excess (ee) in ketone derivatives formed via Grignard reactions.
-
Steric clashes between the 3-bromophenyl and N-methyl groups limit access to certain transition states, favoring specific diastereomers in Diels-Alder reactions .
Stability Under Reaction Conditions
Critical Notes:
-
Dehalogenation occurs at temperatures >120°C in polar aprotic solvents (e.g., DMF) .
-
The methoxy group undergoes demethylation under strongly acidic conditions (H₂SO₄, 70°C).
This compound's multifunctional design allows precise modifications for pharmaceutical intermediates and agrochemical precursors. Its reactivity profile underscores the importance of electronic and steric factors in directing synthetic outcomes .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide exhibit promising antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against resistant bacterial strains, showcasing potential as new antibiotics .
Anticancer Properties
Research has demonstrated that certain structural analogs possess anticancer activity by inhibiting specific pathways involved in tumor growth and proliferation. The presence of halogenated phenyl groups in the compound enhances its interaction with biological targets, making it a candidate for further development in cancer therapeutics .
Synthetic Applications
Catalytic Reactions
The compound has been utilized in various catalytic processes, particularly in palladium-catalyzed reactions. The unique structure allows for effective C(sp³)–H activation, facilitating the formation of complex organic molecules with high selectivity and yield. This property is critical in synthesizing pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide can serve as a versatile intermediate for the functionalization of aromatic compounds. It participates in electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups necessary for drug development .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the binding affinity and selectivity of the compound towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chalcone Derivatives with Halogen Substitutions
Chalcones, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1), share halogenated aromatic moieties with the target compound but differ in their core structure (α,β-unsaturated ketone vs. propanamide). Key findings include:
- Cytotoxic Activity: Chalcone derivatives with 3-bromophenyl or 4-chlorophenyl groups demonstrated significant cytotoxicity against MCF-7 breast cancer cells.
- Synthesis : These chalcones were synthesized via Claisen-Schmidt condensation under microwave irradiation, achieving yields of 55–87% . In contrast, the target propanamide was synthesized using TFA/CH2Cl2/TIS/H2O, a method optimized for deprotection and amide bond formation .
Table 1: Comparison of Halogen-Substituted Chalcones and Target Propanamide
| Compound | Core Structure | Halogen Substituents | IC50 (MCF-7) | Synthesis Yield |
|---|---|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) | Chalcone | 3-Bromophenyl | 42.22 μg/mL | 62.32% |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) | Chalcone | 4-Chlorophenyl | 1,484.75 μg/mL | 87.03% |
| Target Propanamide | Propanamide | 3-Bromophenyl, 4-Chlorophenyl | N/A | Not specified |
Propanamide Derivatives with Varied Substituents
Fluorophenyl and Methylsulfonamido Propanamide
Compound 5, (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide, shares the propanamide backbone but incorporates a fluorophenyl group and a methylsulfonamido moiety. This compound exhibited a melting point of 126–127°C and was synthesized via a multi-step route involving coupling reactions . The fluorine atom likely enhances metabolic stability, while the methylsulfonamido group may influence target binding through hydrogen bonding.
Trifluoromethyl and Chlorophenyl Propanamide
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide features a trifluoromethyl group and a chlorophenyl ring. Its crystal structure revealed intermolecular N–H⋯O hydrogen bonding, forming chain-like assemblies, which could enhance crystallinity and stability . This contrasts with the target compound’s N-methoxy-N-methyl group, which may reduce intermolecular hydrogen bonding but improve solubility.
Hydroxy-Substituted Propanamide
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS: 2755723-89-6) replaces one aromatic ring’s hydrogen with a hydroxyl group.
Functional and Structural Implications
- Halogen Effects : The 3-bromophenyl and 4-chlorophenyl groups in the target compound may engage in halogen bonding with biological targets, similar to chalcones’ cytotoxic mechanisms .
- N-Methoxy-N-Methyl Group : This moiety is associated with improved metabolic stability and reduced susceptibility to enzymatic degradation, a feature shared with compound SY069249 (the target) but absent in hydroxy-substituted analogs .
- Synthetic Accessibility : Microwave-assisted synthesis (chalcones) offers higher yields and eco-friendliness compared to the TFA-mediated route used for the target propanamide .
Biological Activity
(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of amides and features a complex structure that includes bromine and chlorine substituents on aromatic rings. The molecular formula is , with a molecular weight of approximately 347.66 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrClN₂O |
| Molecular Weight | 347.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, particularly those related to cancer progression and neurodegenerative diseases.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
Pharmacological Effects
The compound has been investigated for its effects on several biological systems, including:
- Anticancer Activity : Preliminary studies indicate that (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide may inhibit tumor growth in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting its potential role in protecting neuronal cells from oxidative stress and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Neuroprotection | Protection against oxidative stress | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that treatment with (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide significantly reduced markers of oxidative stress and apoptosis in neuronal cultures exposed to harmful stimuli .
Q & A
Q. What are the recommended synthetic routes for (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)-N-methoxy-N-methylpropanamide, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Suzuki-Miyaura Coupling : Introduce the 3-bromophenyl and 4-chlorophenyl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Optimize reaction conditions (e.g., solvent: DMF/H₂O, 80°C) to minimize byproducts .
Amide Bond Formation : React the intermediate carboxylic acid with N-methoxy-N-methylamine using coupling agents like HATU or EDCI in dichloromethane .
Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to isolate the (S)-enantiomer. Monitor optical rotation ([α]ᴅ) and compare with literature values .
- Key Considerations :
- Ensure inert atmosphere (N₂/Ar) during metal-catalyzed steps to prevent oxidation.
- Validate enantiomeric excess (≥99%) via circular dichroism (CD) spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. For example, the methoxy group (N–OCH₃) appears as a singlet at δ 3.2–3.5 ppm .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Analyze using a diffractometer (e.g., Bruker D8 QUEST) to determine bond angles (e.g., C–C–N–C torsion angle) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆BrClNO₂: 412.01) using ESI or MALDI-TOF .
Advanced Research Questions
Q. How can contradictory NMR data arising from dynamic rotational isomerism be resolved?
- Methodological Answer :
- Variable-Temperature NMR (VT-NMR) : Conduct experiments from 25°C to −60°C in CD₂Cl₂. Observe coalescence of split peaks (e.g., methoxy signals) to identify energy barriers for rotation .
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model rotational conformers. Compare computed chemical shifts with experimental data .
- 2D NOESY : Detect through-space interactions between aromatic protons and the methoxy group to confirm dominant conformers .
Q. What experimental design strategies optimize yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables: catalyst loading (0.5–2 mol%), temperature (70–90°C), and reaction time (12–24 hr). Use ANOVA to identify significant factors .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., enolate formation) in real time .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Monitor impurities via UPLC-MS .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Compare reaction rates of substituted analogs (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃) to quantify electronic effects. Use log(k/k₀) vs. σ⁺ plots .
- Steric Maps : Generate steric maps using SambVca to calculate % buried volume (%Vbur) around the palladium center. Correlate with yields in Suzuki-Miyaura reactions .
- Kinetic Isotope Effects (KIE) : Conduct reactions with deuterated aryl halides (e.g., C₆D₅Br) to distinguish between oxidative addition (KIE > 1) and transmetallation (KIE ≈ 1) as rate-limiting steps .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental crystal structures?
- Methodological Answer :
- Conformer Sampling : Use MacroModel to generate 100+ conformers via Monte Carlo methods. Compare lowest-energy computed structures with X-ray data .
- Intermolecular Forces : Analyze crystal packing (e.g., π-π stacking, van der Waals interactions) using Mercury Software. Adjust DFT models to include solvent effects (e.g., PCM for ethanol) .
- Synchrotron Validation : Re-measure crystal structure at high resolution (λ = 0.7 Å) to resolve ambiguities in hydrogen atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
